molecular formula C13H11FO B1279562 1-(Benzyloxy)-3-fluorobenzene CAS No. 72216-35-4

1-(Benzyloxy)-3-fluorobenzene

Cat. No.: B1279562
CAS No.: 72216-35-4
M. Wt: 202.22 g/mol
InChI Key: DIQOSFBOCFVINE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia.

Major Products:

    Oxidation: Benzoic acid derivative.

    Reduction: Hydrogen-substituted benzene derivative.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.

    1-(Benzyloxy)-2-fluorobenzene: Similar structure but with the fluorine atom in the ortho position.

    1-(Benzyloxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(Benzyloxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and interaction with other molecules. The combination of the benzyloxy and fluorine substituents provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-fluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOSFBOCFVINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469700
Record name 1-(Benzyloxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72216-35-4
Record name 1-(Benzyloxy)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 2-bromo-5-fluorophenol (50 g, 0.26 mol) in 500 mL acetone was added potassium carbonate (54.2 g, 0.39 mmol) and benzyl bromide (34.3 mL, 0.288 mol). The reaction was heated at reflux under an argon atmosphere for 2 h and then allowed to cool to 25° C. The acetone was removed under reduced pressure and the residue was taken up in ether (400 mL). The organic layer was washed with water (5×100 mL) and brine (1×100 mL) and then dried (MgSO4). The solution was then concentrated under reduced pressure and subjected to flash chromatography using hexane as the eluent. In this manner, 2-benzyloxy-4-fluorobenzene was obtained as a white solid. 1H NMR (300 MHz, CDCl3): δ 5.14 (s, 2 H), 6.57-6.63 (m, 1 H), 6.69 (dd, J=2.7, 10.2 Hz, 1 H), 7.32-7.52 (m, 6 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
34.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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